REACTION_CXSMILES
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[CH3:1][C:2]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:3]=1[O:4][C:5]1[C:10]([Cl:11])=[C:9]([CH3:12])[C:8]([N+:13]([O-])=O)=[CH:7][C:6]=1[CH3:16]>C1(C)C=CC=CC=1.[Pt]>[CH3:1][C:2]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:3]=1[O:4][C:5]1[C:10]([Cl:11])=[C:9]([CH3:12])[C:8]([NH2:13])=[CH:7][C:6]=1[CH3:16]
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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CC1=C(OC2=C(C=C(C(=C2Cl)C)[N+](=O)[O-])C)C=CC(=C1)C
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pt]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through celite and
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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drying
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Reaction Time |
4.5 h |
Name
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|
Type
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|
Smiles
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CC1=C(OC2=C(C=C(N)C(=C2Cl)C)C)C=CC(=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |